Cas no 41002-63-5 (7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide)
7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide Chemical and Physical Properties
Names and Identifiers
-
- 7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide
-
7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM425484-250mg |
7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide |
41002-63-5 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM425484-500mg |
7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide |
41002-63-5 | 95%+ | 500mg |
$*** | 2023-03-30 | |
| Chemenu | CM425484-1g |
7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide |
41002-63-5 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-1689125-0.05g |
7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide |
41002-63-5 | 95% | 0.05g |
$249.0 | 2023-09-20 | |
| Enamine | EN300-1689125-0.1g |
7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide |
41002-63-5 | 95% | 0.1g |
$372.0 | 2023-09-20 | |
| Enamine | EN300-1689125-0.25g |
7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide |
41002-63-5 | 95% | 0.25g |
$530.0 | 2023-09-20 | |
| Enamine | EN300-1689125-0.5g |
7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide |
41002-63-5 | 95% | 0.5g |
$835.0 | 2023-09-20 | |
| Enamine | EN300-1689125-1.0g |
7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide |
41002-63-5 | 95% | 1.0g |
$1070.0 | 2023-07-10 | |
| Enamine | EN300-1689125-2.5g |
7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide |
41002-63-5 | 95% | 2.5g |
$2100.0 | 2023-09-20 | |
| Enamine | EN300-1689125-5.0g |
7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide |
41002-63-5 | 95% | 5.0g |
$3105.0 | 2023-07-10 |
7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide Related Literature
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide
Comprehensive Overview of 7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide (CAS No. 41002-63-5): Properties, Applications, and Research Insights
7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide (CAS No. 41002-63-5) is a chemically significant compound belonging to the tetrahydroisoquinoline class. This derivative has garnered attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. The compound's hydrobromide salt form enhances its stability and solubility, making it a preferred choice for experimental and formulation studies.
Recent trends in scientific literature highlight growing interest in tetrahydroisoquinoline derivatives for their role in modulating neurotransmitter systems. Researchers are particularly focused on their interactions with dopamine receptors and implications for neurological health. The 7-methyl substitution pattern in this compound may influence its binding affinity, a topic frequently queried in academic search engines like PubMed and Google Scholar.
From a synthetic chemistry perspective, the 6-ol hydroxyl group in 7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide provides a reactive site for further functionalization. This characteristic aligns with current medicinal chemistry strategies that prioritize scaffold diversification. Laboratory protocols often emphasize the compound's crystalline properties and hydrobromide counterion effects on crystallization behavior - a practical consideration for researchers optimizing purification processes.
Analytical characterization of CAS No. 41002-63-5 typically involves advanced techniques such as HPLC-MS and NMR spectroscopy. These methods verify the compound's purity and structural integrity, addressing common quality control questions in pharmaceutical development forums. The methyl group at position 7 produces distinctive spectroscopic signatures that facilitate compound identification, a feature frequently discussed in analytical chemistry communities.
In biological contexts, structural analogs of 7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol have shown promise in preliminary studies related to cellular signaling pathways. While specific applications remain under investigation, patent databases reveal growing intellectual property activity around similar tetrahydroisoquinoline scaffolds, particularly in areas addressing metabolic regulation. This commercial interest reflects broader industry trends toward heterocyclic compounds with improved pharmacokinetic profiles.
The physicochemical properties of 7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide (including its melting point, solubility, and stability under various conditions) represent another area of frequent inquiry in chemical databases. These parameters critically influence formulation development and are essential for researchers designing in vitro or in vivo studies. Recent publications suggest potential advantages of the hydrobromide salt form in achieving desirable dissolution characteristics.
Safety assessments of CAS No. 41002-63-5 follow standard laboratory protocols for handling organic compounds. While not classified as hazardous under normal research conditions, proper personal protective equipment (PPE) remains recommended during manipulation - a precaution emphasized in current laboratory safety guidelines and frequently addressed in chemical safety webinars.
Looking forward, the scientific community continues to explore the versatility of 7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide as a building block for more complex molecular architectures. Its balanced lipophilicity and hydrogen bonding capacity position it as an interesting candidate for structure-activity relationship (SAR) studies, particularly in programs targeting selective receptor modulation.
For researchers sourcing this compound, verification of CAS registry number 41002-63-5 ensures accurate material identification across international chemical inventories. This practice aligns with FAIR data principles (Findable, Accessible, Interoperable, Reusable) increasingly adopted in modern chemical research workflows.
41002-63-5 (7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)